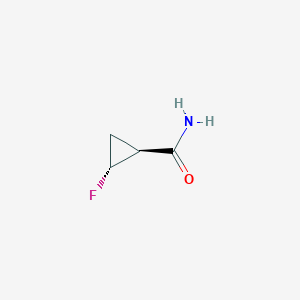

trans-2-Fluorocyclopropanecarboxamide

Description

Properties

Molecular Formula |

C4H6FNO |

|---|---|

Molecular Weight |

103.09 g/mol |

IUPAC Name |

(1S,2R)-2-fluorocyclopropane-1-carboxamide |

InChI |

InChI=1S/C4H6FNO/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H2,6,7)/t2-,3-/m1/s1 |

InChI Key |

PHZKRDKMJHXGBR-PWNYCUMCSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1F)C(=O)N |

Canonical SMILES |

C1C(C1F)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Novel Multi-Step Synthetic Route via Phenyl Sulfide Intermediate (Patent WO2018032796A1 / US10385000B2)

A robust and scalable method for synthesizing 2-fluorocyclopropanecarboxylic acid, a key precursor to the amide, was disclosed in patents WO2018032796A1 and US10385000B2. The process is summarized as follows:

| Step | Reaction Description | Reagents / Catalysts | Notes |

|---|---|---|---|

| 1 | Reaction of 1,1-dichloro-1-fluoroethane with thiophenol under basic conditions to form a phenyl sulfide intermediate | Base: alkali metal or alkaline earth metal alkoxide/carbonate/hydroxide/hydride | Bulk commodity reagents; low cost |

| 2 | Oxidation of phenyl sulfide intermediate with Oxone (potassium peroxymonosulfate) | Oxone | Replaces hazardous mCPBA; safer and scalable |

| 3 | Base-induced elimination of oxidized intermediate to yield 1-fluoro-1-benzenesulfonylethylene | Base as above | Critical for formation of vinyl sulfone intermediate |

| 4 | Catalytic cyclopropanation of 1-fluoro-1-benzenesulfonylethylene with ethyl diazoacetate | Ruthenium catalyst | Formation of cyclopropane intermediate |

| 5 | Base-promoted elimination followed by acidification to yield 2-fluorocyclopropanecarboxylic acid | Base and acid (HCl, H2SO4, HNO3, or HClO4) | High yield, short route, scalable |

This method is notable for its use of readily available and inexpensive reagents, avoidance of hazardous oxidants, and improved safety and scalability. The use of Oxone as an oxidant instead of mCPBA significantly enhances operational safety and reduces cost. The ruthenium catalyst facilitates efficient cyclopropanation with good selectivity.

- Short synthetic route

- Bulk commodity starting materials

- Safer oxidation step

- Improved yield and scalability

- Cost-effective

- Requires handling of some reactive intermediates

- Multi-step process with intermediate purifications

Rhodium-Catalyzed Cyclopropanation Using 1-Fluoro-1-phenylsulfonylethylene (Patent US10385000B2)

An alternative approach developed by Kyorin Pharmaceutical Co., Ltd. (Japan) employs a rhodium-catalyzed carbene transfer reaction:

- Uses 1-fluoro-1-phenylsulfonylethylene as the olefin substrate

- Rhodium catalyst mediates cyclopropanation with diazo compounds

- Achieves excellent trans/cis selectivity (~86:14 ratio)

- Avoids use of gaseous 1,1-fluorochloroolefin, reducing gas escape and safety risks

- Preparation of 1-fluoro-1-phenylsulfonylethylene is complex and costly

- Requires closed reaction conditions for safety

Fluoromethylene Transfer via Fluoromethylsulfonium Salts (Research Article PMC7667865)

A research study demonstrated the synthesis of 2-fluorocyclopropane-1,1-dicarboxylate derivatives using fluoromethylene transfer reagents:

- Fluoromethylsulfonium salts react with diethyl methylene malonate in a fluoro-Johnson–Corey–Chaykovsky reaction

- Produces diethyl 2-fluorocyclopropane-1,1-dicarboxylate

- Partial hydrolysis with LiOH affords monoesters with trans stereochemistry

- Subsequent amide coupling yields this compound derivatives

This method offers stereoselective access to trans isomers and is useful for medicinal chemistry applications, especially in drug analog synthesis.

Conversion of 2-Fluorocyclopropanecarboxylic Acid to this compound

After obtaining the carboxylic acid or ester intermediate, standard amide formation techniques are applied:

- Activation of the carboxylic acid (e.g., using coupling agents such as EDC, DCC, or via acid chlorides)

- Reaction with ammonia or amines to form the amide bond

- Control of stereochemistry is critical to maintain the trans configuration

The amide formation is typically performed under mild conditions to preserve the cyclopropane ring and fluorine substituent integrity.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Phenyl sulfide intermediate route (WO2018032796A1) | Multi-step, uses Oxone oxidation, ruthenium catalyst | Safe, scalable, cost-effective, high yield | Multi-step, requires intermediate purifications |

| Rhodium-catalyzed carbene reaction (US10385000B2) | Uses 1-fluoro-1-phenylsulfonylethylene, high trans selectivity | High stereoselectivity, avoids gaseous reagents | Complex intermediate synthesis, costly, safety concerns |

| Fluoromethylsulfonium salt fluoromethylene transfer (PMC7667865) | Fluoro-Johnson–Corey–Chaykovsky reaction, stereoselective | Direct access to trans isomers, useful for drug analogs | Specialized reagents, may require careful handling |

Summary Table of Key Reagents and Conditions

| Step | Reagents / Catalysts | Conditions | Outcome |

|---|---|---|---|

| 1 | 1,1-Dichloro-1-fluoroethane, thiophenol, base (alkoxide/carbonate/hydroxide) | Ambient to mild heating | Phenyl sulfide intermediate |

| 2 | Oxone | Aqueous or mixed solvent, controlled temperature | Oxidized sulfone intermediate |

| 3 | Base (carbonate/hydroxide) | Mild heating | 1-Fluoro-1-benzenesulfonylethylene |

| 4 | Ethyl diazoacetate, ruthenium catalyst | Controlled temperature, inert atmosphere | Cyclopropane intermediate |

| 5 | Base, acid (HCl, H2SO4, etc.) | Acidification step | 2-Fluorocyclopropanecarboxylic acid |

| 6 | Coupling agents (EDC, DCC), ammonia or amines | Mild conditions | This compound |

Chemical Reactions Analysis

Types of Reactions: trans-2-Fluorocyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, trans-2-Fluorocyclopropanecarboxamide is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology: In biological research, the compound is studied for its potential interactions with biological molecules. Its fluorinated nature can enhance binding affinity and specificity in biochemical assays.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.

Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of trans-2-Fluorocyclopropanecarboxamide involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, affecting its binding to enzymes, receptors, or other biomolecules. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs include halogenated cyclopropanes and carboxamide/amine derivatives. Below is a comparative analysis with trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride (CAS 130340-10-2), a closely related compound from the provided evidence:

| Property | trans-2-Fluorocyclopropanecarboxamide | trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride |

|---|---|---|

| Molecular Formula | C₄H₅FNO (hypothetical) | C₃H₆Cl₂FN |

| Molecular Weight | ~117.10 (estimated) | 145.99 |

| Functional Group | Carboxamide (-CONH₂) | Amine hydrochloride (-NH₂·HCl) |

| Halogen Substituents | Fluorine | Fluorine + Chlorine |

| Topological Polar Surface Area (TPSA) | ~58 (amide contributes ~40) | 26 |

| Hydrogen Bond Donors | 2 (amide NH₂) | 2 (amine NH₃⁺) |

| Hydrogen Bond Acceptors | 3 (amide O, N) | 2 (Cl⁻, F) |

| Complexity | ~70 (estimated) | 77.2 |

| Stereocenters | 1 (trans-configuration) | 2 (undefined) |

Key Differences and Implications

- Functional Groups: The carboxamide group in the target compound enhances polarity and hydrogen-bonding capacity compared to the amine hydrochloride in the analog.

- Halogen Effects: The dual substitution of chlorine and fluorine in the analog introduces steric bulk and electronic withdrawal, which may reduce metabolic stability compared to the mono-fluorinated carboxamide. Chlorine’s larger size could also hinder membrane permeability .

- Stereochemistry : The undefined stereocenters in the analog complicate synthesis and purification, whereas the defined trans-configuration in the carboxamide ensures consistent stereoelectronic behavior, critical for structure-activity relationship (SAR) studies .

Pharmacological and Chemical Behavior

- Metabolic Stability : Fluorine in both compounds reduces oxidative metabolism, but the carboxamide’s higher TPSA may improve renal excretion rates compared to the amine hydrochloride .

- Reactivity : The carboxamide’s resonance-stabilized structure reduces electrophilicity, making it less prone to nucleophilic attacks than the amine salt, which may undergo dehydrohalogenation or displacement reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.